6-Bromo-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline
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Overview
Description
6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is a complex heterocyclic compound that incorporates quinoline, triazole, and thiadiazole moieties. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-bromoquinoline with phenylhydrazine can yield an intermediate, which is then further reacted with thiadiazole derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Shares the quinoline core but lacks the triazole and thiadiazole moieties.
2-Phenylquinoline: Similar structure but without the bromine and triazole-thiadiazole groups.
Triazolothiadiazine derivatives: Contain the triazole-thiadiazole scaffold but differ in other substituents
Uniqueness
6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is unique due to its combination of quinoline, triazole, and thiadiazole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H14BrN5S |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
6-(6-bromo-2-phenylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H14BrN5S/c25-17-11-12-20-18(13-17)19(14-21(26-20)15-7-3-1-4-8-15)23-29-30-22(27-28-24(30)31-23)16-9-5-2-6-10-16/h1-14H |
InChI Key |
VYEDZDDTNMYDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=NN5C(=NN=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
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